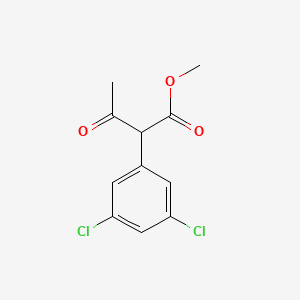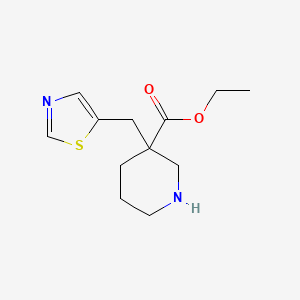
(Z)-1-Hydroxy-5-(2-methylpropyl)-3-(2-methylpropylidene)-2,6(1H,3H)-pyrazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Flutamide is a nonsteroidal antiandrogen primarily used to treat prostate cancer. It is also used in the treatment of androgen-dependent conditions like acne, excessive hair growth, and high androgen levels in women . Flutamide acts as a selective antagonist of the androgen receptor, competing with androgens like testosterone and dihydrotestosterone for binding to androgen receptors in tissues like the prostate gland .
准备方法
Flutamide can be synthesized through several methods. One common method involves the nitration of benzotrifluoride, followed by reduction and acylation in one pot in the presence of iron powder and isobutyric acid to produce 3-trifluoroisobutyranilide. Finally, flutamide is produced by further nitration . Another method involves the use of carboxylic acid derivative chemistry, where a nucleophile attacks the carbonyl group, resulting in a net substitution and retention of the carbonyl group .
化学反应分析
Flutamide undergoes various chemical reactions, including:
Reduction: The nitro group in flutamide can be reduced to an amine group.
Substitution: Flutamide can undergo substitution reactions where the trifluoromethyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include iron powder, isobutyric acid, and hydrogenation catalysts . The major products formed from these reactions are the metabolites mentioned above .
科学研究应用
Flutamide has a wide range of scientific research applications:
Chemistry: Flutamide is used as a model compound in studies involving antiandrogenic activity and the synthesis of related compounds.
Medicine: Flutamide is used in the treatment of prostate cancer and other androgen-dependent conditions.
Industry: Flutamide is used in the pharmaceutical industry for the production of antiandrogenic medications.
作用机制
Flutamide acts as a selective antagonist of the androgen receptor. It competes with androgens like testosterone and dihydrotestosterone for binding to androgen receptors in tissues like the prostate gland. By doing so, it prevents their effects and stops them from stimulating prostate cancer cells to grow . Flutamide is a prodrug that is converted to its active form, 2-hydroxyflutamide, in the liver . This active form exerts its antiandrogenic effects by inhibiting androgen uptake and/or inhibiting nuclear binding of androgen in target tissues .
相似化合物的比较
Flutamide is often compared with other nonsteroidal antiandrogens, such as bicalutamide and enzalutamide. These compounds share similar mechanisms of action but differ in their efficacy, tolerability, safety, and dosing frequency . Bicalutamide and enzalutamide are newer and improved NSAAs that have largely replaced flutamide due to their better profiles . Other similar compounds include cyproterone acetate, megestrol acetate, and medroxyprogesterone acetate, which have intrinsic androgenic activity .
属性
IUPAC Name |
1-hydroxy-3-(2-methylpropyl)-5-(2-methylpropylidene)pyrazine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-7(2)5-9-11(15)14(17)12(16)10(13-9)6-8(3)4/h5,7-8,17H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXHCCPAJIVTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=CC(C)C)C(=O)N(C1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
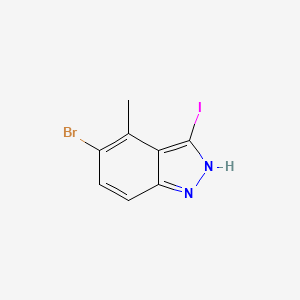
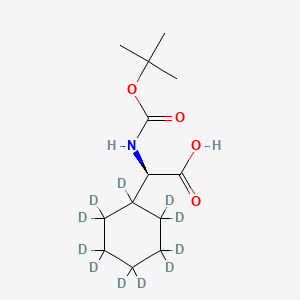
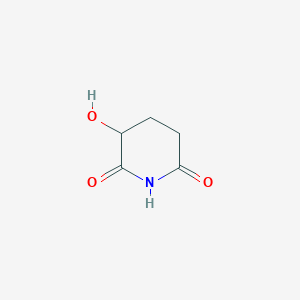

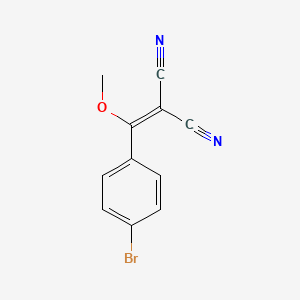

![S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate](/img/structure/B13845730.png)
![(2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13845731.png)


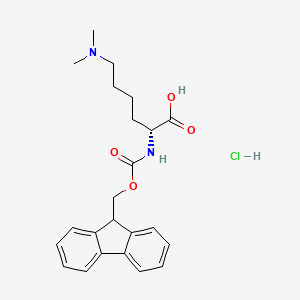
![3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13845758.png)
